3-ヒドロキシドデカン酸

概要

説明

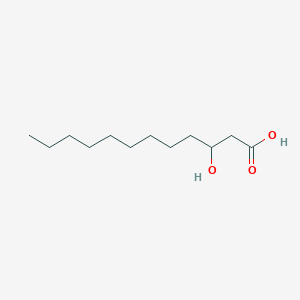

3-ヒドロキシラウリン酸は、3-ヒドロキシドデカン酸としても知られており、化学式がC12H24O3である有機化合物です。これは、第3炭素原子にヒドロキシル官能基を持つ中鎖脂肪酸です。 この化合物は通常、無色から薄い黄色の固体であり、水にわずかに溶解します . これは、特定の細菌や海洋スポンジに自然に見られます .

2. 製法

合成経路と反応条件: 3-ヒドロキシラウリン酸は、ラウリン酸の酸化によって合成できます。 このプロセスで使用される一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます . この反応は通常、次の手順を含みます。

- ラウリン酸をエタノールなどの適切な溶媒に溶解する。

- 酸化剤を溶液に加える。

- 酸化プロセスを促進するために、反応混合物を制御された温度とpHで維持する。

- 結晶化またはその他の精製技術によって、得られた3-ヒドロキシラウリン酸を単離して精製する。

工業生産方法: 3-ヒドロキシラウリン酸の工業生産には、同様の酸化プロセスがより大規模に含まれる場合があります。 連続フローリアクターと高度な精製方法の使用により、生産プロセスの効率と収率を向上させることができます .

科学的研究の応用

3-Hydroxylauric acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

Industry: Utilized as a surfactant, detergent, lubricant, and emulsifier due to its amphiphilic nature.

作用機序

3-ヒドロキシラウリン酸の作用機序には、GPR84受容体などの特定の分子標的との相互作用が含まれます。 これらの受容体の部分アゴニストとして、炎症や免疫応答に関連するさまざまな細胞経路を調節することができます . さらに、そのヒドロキシル基により、水素結合やその他の相互作用に参加し、その生物学的活性を左右することができます .

類似化合物:

ラウリン酸: ヒドロキシル基のない中鎖脂肪酸。

3-ヒドロキシ酪酸: 類似の官能基を持つ短鎖ヒドロキシ脂肪酸。

3-ヒドロキシデカン酸: 炭素鎖が短い中鎖ヒドロキシ脂肪酸。

独自性: 3-ヒドロキシラウリン酸は、その特定の鎖長とヒドロキシル基の位置のために独特です。 これらの特徴の組み合わせは、その物理的特性、反応性、および生物学的活性を影響を与え、他の類似化合物とは異なるものになります .

生化学分析

Biochemical Properties

3-Hydroxydodecanoic acid is involved in the construction of polyhydroxyalkanoates . It is used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance . It is also involved in the biosynthesis of diffusible signal factors involved in quorum sensing .

Cellular Effects

It is known that deficiency of medium-chain acyl-CoA dehydrogenase, which is involved in the metabolism of medium-chain fatty acids like 3-Hydroxydodecanoic acid, is characterized by an intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels .

Molecular Mechanism

It is known that it is a substrate for enzymes involved in fatty acid metabolism . It is also known to be involved in the construction of polyhydroxyalkanoates .

Temporal Effects in Laboratory Settings

It is known that it is a medium-chain fatty acid and is likely to have similar stability and degradation properties to other medium-chain fatty acids .

Dosage Effects in Animal Models

It is known that medium-chain fatty acids like 3-Hydroxydodecanoic acid are associated with fatty acid metabolic disorders .

Metabolic Pathways

3-Hydroxydodecanoic acid is involved in the fatty acid metabolism pathway . It is a substrate for enzymes involved in this pathway, including medium-chain acyl-CoA dehydrogenase .

Transport and Distribution

As a medium-chain fatty acid, it is likely to be transported and distributed in a similar manner to other medium-chain fatty acids .

Subcellular Localization

As a medium-chain fatty acid, it is likely to be localized in a similar manner to other medium-chain fatty acids .

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxylauric acid can be synthesized through the oxidation of lauric acid. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) . The reaction typically involves the following steps:

- Dissolving lauric acid in a suitable solvent such as ethanol.

- Adding the oxidizing agent to the solution.

- Maintaining the reaction mixture at a controlled temperature and pH to facilitate the oxidation process.

- Isolating and purifying the resulting 3-hydroxylauric acid through crystallization or other purification techniques.

Industrial Production Methods: Industrial production of 3-hydroxylauric acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process .

化学反応の分析

反応の種類: 3-ヒドロキシラウリン酸は、以下を含むさまざまな化学反応を起こします。

酸化: さらなる酸化により、3-ヒドロキシラウリン酸は他の酸化された誘導体に変化します。

還元: 還元反応はヒドロキシル基を除去し、ラウリン酸に戻すことができます。

置換: ヒドロキシル基は、求核置換反応によって他の官能基で置換できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)、過酸化水素(H2O2)。

還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。

置換: ハロゲン化物、アミン、チオールなどのさまざまな求核剤。

主要な生成物:

酸化: 3-オキソドデカン酸などの酸化された誘導体。

還元: ラウリン酸。

置換: 使用される求核剤に応じて置換された誘導体.

4. 科学研究への応用

3-ヒドロキシラウリン酸は、以下を含むいくつかの科学研究への応用があります。

化学: 他の有機化合物やポリマーの合成における前駆体として使用されます。

生物学: 脂肪酸代謝における役割と、特定の細菌や海洋生物における存在について研究されています.

類似化合物との比較

Lauric Acid: A medium-chain fatty acid without the hydroxyl group.

3-Hydroxybutyric Acid: A short-chain hydroxy fatty acid with similar functional groups.

3-Hydroxydecanoic Acid: A medium-chain hydroxy fatty acid with a shorter carbon chain.

Uniqueness: 3-Hydroxylauric acid is unique due to its specific chain length and the position of the hydroxyl group. This combination of features influences its physical properties, reactivity, and biological activity, distinguishing it from other similar compounds .

特性

IUPAC Name |

3-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCMKTPAZLSKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862773 | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-13-2 | |

| Record name | (±)-3-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1883-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)